molecular formula C18H30N2O5 B1280830 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester CAS No. 220156-99-0

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester

Cat. No. B1280830
M. Wt: 354.4 g/mol
InChI Key: CECJHYCDLBHBKM-UHFFFAOYSA-N
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Description

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester, also known as TAPA, is a synthetic compound with potential applications in various fields of research1. It has a molecular formula of C18H30N2O5 and a molecular weight of 354.4 g/mol1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is typically synthesized in a laboratory setting, and the exact process can vary based on the desired purity and scale of production.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H30N2O5. It consists of 18 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. However, the specific arrangement of these atoms in the molecule, which would provide more insight into its structure, is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. However, as a synthetic compound, it can be expected to participate in various chemical reactions depending on the conditions and reagents present.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results. However, based on its molecular formula, it can be inferred that it is likely a solid at room temperature and may be soluble in certain solvents.


Scientific Research Applications

Synthesis of Substituted Carboxylic Acids

The ortho esters of 2,4,10-Trioxaadamantane, structurally related to 6,9,12-Trioxa-2-azapentadecanoic acid, are used as carboxyl protecting groups in the synthesis of substituted carboxylic acids. This involves Grignard reagents and yields various acids after hydrolysis and saponification (Voss & Gerlach, 1983).

Novel Synthesis Methods

A new synthesis route for 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid has been developed, offering high yields and a controlled process. This synthesis involves esterification, mesylation, and azide substitution (Wu, Zong, & Ji, 2016).

Conformationally Constrained Dipeptide Isosteres

3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, related to the compound , are utilized as conformationally constrained dipeptide isosteres. This has implications in developing molecules with specific spatial structures for pharmaceutical applications (Guarna et al., 1999).

Dipeptide Mimetics

The compound's structural analogs are used in the synthesis of stereocontrolled dipeptide mimetics. This has potential applications in drug design, where the spatial arrangement of molecules is crucial (Mulzer, Schülzchen, & Bats, 2000).

Drug Delivery Vehicles

Poly[(amino acid ester)phosphazenes], closely related to the compound, are studied as potential drug delivery vehicles. This involves investigating their hydrolytic decomposition and small molecule release profiles, essential for controlled drug release (Allcock, Pucher, & Scopelianos, 1994).

Protein Labeling

Compounds like 6,9,12-Trioxa-2-azapentadecanoic acid are used in the preparation of bifunctional chelators for protein labeling. This involves synthesizing aryl isothiocyanate derivatives for use as protein labeling agents, a crucial aspect of biochemical research (Kline, Betebenner, & Johnson, 1991).

Safety And Hazards

The safety data sheet suggests that any clothing contaminated by the product should be immediately removed2. However, more specific safety and hazard information is not provided in the search results.


Future Directions

The future directions for the use of this compound are not specified in the search results. However, given its potential applications in various fields of research1, it could be used in the development of new materials, pharmaceuticals, or other products.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

benzyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c19-8-4-10-22-12-14-24-15-13-23-11-5-9-20-18(21)25-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECJHYCDLBHBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478580
Record name 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester

CAS RN

220156-99-0
Record name 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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